![molecular formula C19H16N6OS B2749639 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide CAS No. 868969-62-4](/img/structure/B2749639.png)
2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
The compound “2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide” is a complex organic molecule that contains several heterocyclic rings, including a pyridine ring, a triazole ring, and a pyridazine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The exact structure would depend on the specific arrangement and bonding of these rings .Scientific Research Applications
- Findings : Compound 22i, a variant of AB00676337-01, demonstrated excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines. It also exhibited superior c-Met kinase inhibition at the nanomolar level .
- Evidence : Docking studies suggest that interactions between the nitrogen atom in the pyridine ring and specific residues (e.g., Met332) contribute to improved activity in related compounds .
- Potential : This scaffold shows promise for constructing very thermally stable energetic materials .
c-Met Kinase Inhibition
LSD1 Inhibition
Anti-proliferation Effect
Energetic Materials
Synthetic Access
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing.
Mode of Action
The compound interacts with c-Met kinase, inhibiting its activity This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in cellular processes
Biochemical Pathways
The inhibition of c-Met kinase affects several biochemical pathways. Most notably, it disrupts the hepatocyte growth factor (HGF)/c-Met signaling pathway, which is involved in cell proliferation, survival, and motility . By inhibiting this pathway, the compound can potentially slow down or stop the growth of cancer cells.
Pharmacokinetics
The compound’s ability to inhibit c-met kinase at the nanomolar level suggests that it has good bioavailability
Result of Action
The compound has demonstrated excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has shown potential as a c-Met kinase inhibitor, making it a promising candidate for cancer therapy .
Future Directions
properties
IUPAC Name |
N-(4-methylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-2-4-15(5-3-13)21-17(26)12-27-18-7-6-16-22-23-19(25(16)24-18)14-8-10-20-11-9-14/h2-11H,12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNFHYZROSWZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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